molecular formula C22H17BrClN5O2S2 B11999399 N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

N'-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide

Cat. No.: B11999399
M. Wt: 562.9 g/mol
InChI Key: BGXOGKUAVDSCHR-BRJLIKDPSA-N
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Description

N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide is a complex organic compound that features a combination of heterocyclic structures, including thiophene, triazole, and hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide typically involves multiple steps:

    Formation of the hydrazide intermediate: This step involves the reaction of an appropriate acyl chloride with hydrazine hydrate to form the hydrazide.

    Synthesis of the triazole moiety: The triazole ring is formed through a cyclization reaction involving an appropriate precursor such as an azide and an alkyne.

    Coupling of the thiophene derivative: The thiophene ring is introduced through a coupling reaction, often using a brominated thiophene derivative and a suitable coupling agent.

    Final condensation: The final step involves the condensation of the hydrazide intermediate with the thiophene derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or conductive polymers.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological pathways.

    Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of signaling pathways in cells.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(5-Bromo-2-thienyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide shares similarities with other compounds containing thiophene, triazole, and hydrazide moieties.
  • Examples: Similar compounds include other thiophene derivatives, triazole-based drugs, and hydrazide-containing molecules.

Uniqueness

    Structural Features: The unique combination of thiophene, triazole, and hydrazide moieties in a single molecule sets this compound apart from others.

Properties

Molecular Formula

C22H17BrClN5O2S2

Molecular Weight

562.9 g/mol

IUPAC Name

N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-[[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H17BrClN5O2S2/c1-31-17-8-2-14(3-9-17)21-27-28-22(29(21)16-6-4-15(24)5-7-16)32-13-20(30)26-25-12-18-10-11-19(23)33-18/h2-12H,13H2,1H3,(H,26,30)/b25-12+

InChI Key

BGXOGKUAVDSCHR-BRJLIKDPSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(S4)Br

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(S4)Br

Origin of Product

United States

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